molecular formula C5H2BrFO4S2 B8017059 4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid

4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid

Cat. No.: B8017059
M. Wt: 289.1 g/mol
InChI Key: JHSLZHGQWMNZEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by sulfonylation and carboxylation reactions. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the compound’s hazardous nature .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acid has several scientific research applications, including:

Properties

IUPAC Name

4-bromo-5-fluorosulfonylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFO4S2/c6-2-1-3(4(8)9)12-5(2)13(7,10)11/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSLZHGQWMNZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)S(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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